
3-(4-Pyridyl)-2-propen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyridyl)-2-propen-1-ol is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields of research. This compound is also known as pyridoxine propenyl ether, and it is a derivative of vitamin B6.
Wissenschaftliche Forschungsanwendungen
3-(4-Pyridyl)-2-propen-1-ol has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, it has been used as a probe to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-(4-Pyridyl)-2-propen-1-ol is not fully understood, but it is believed to interact with enzymes and proteins that require vitamin B6 as a cofactor. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(4-Pyridyl)-2-propen-1-ol are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In biochemistry, it has been used as a tool to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Pyridyl)-2-propen-1-ol in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities. However, one of the limitations is its potential toxicity, which can affect the results of experiments if not properly controlled.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Pyridyl)-2-propen-1-ol. One direction is the development of new derivatives with improved properties and applications. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the study of its mechanism of action and interaction with enzymes and proteins can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 3-(4-Pyridyl)-2-propen-1-ol can be achieved through several methods, including the reaction of pyridoxine with propargyl bromide, the reaction of pyridoxine with propargyl alcohol, or the reaction of pyridoxal with propargyl alcohol. However, the most commonly used method is the reaction of pyridoxine with propargyl bromide in the presence of a base like potassium carbonate.
Eigenschaften
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridyl)-2-propen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

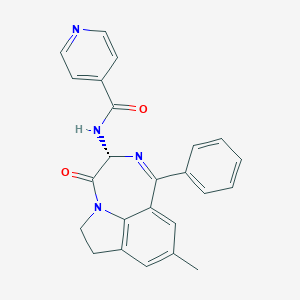
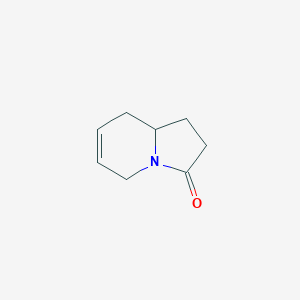
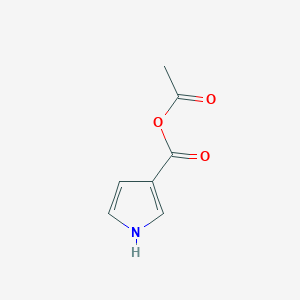

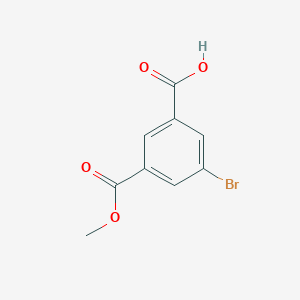

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
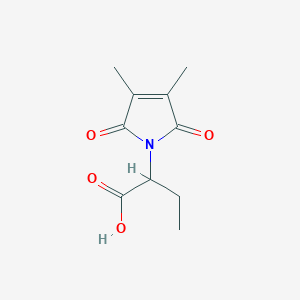
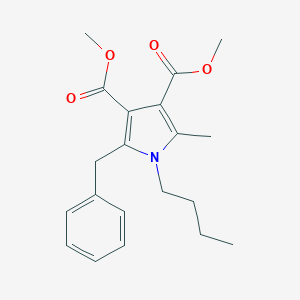
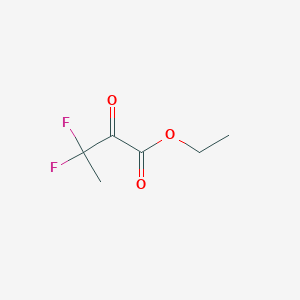
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
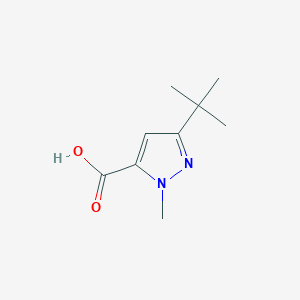
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)